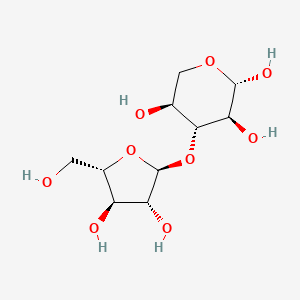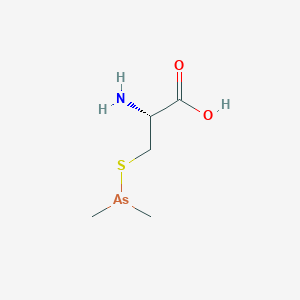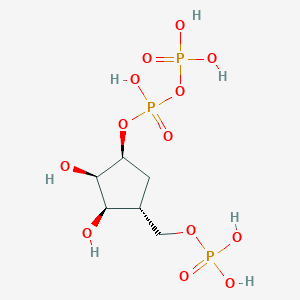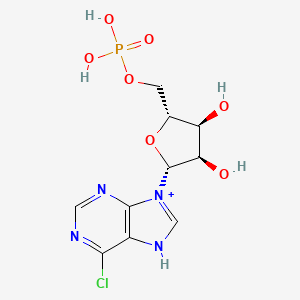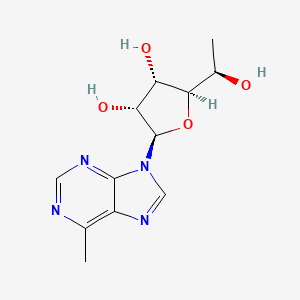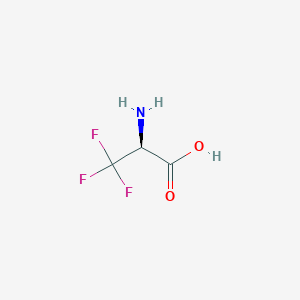
Trifluoroalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent approach. One such method involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH) .
Industrial Production Methods: While specific industrial production methods for trifluoroalanine are not extensively documented, the synthesis typically involves the use of commercially available starting materials such as trifluoropyruvic esters. The process may include steps like condensation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoroalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield amino alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol derivatives .
Aplicaciones Científicas De Investigación
Trifluoroalanine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of trifluoroalanine involves its interaction with specific molecular targets and pathways. As a fluorinated analog of alanine, it can act as a mechanism-based inactivator of enzymes such as Escherichia coli tryptophan indole-lyase and tryptophan synthase . The presence of fluorine atoms enhances its binding affinity and inhibitory effects on these enzymes, leading to the disruption of their normal functions .
Comparación Con Compuestos Similares
Trifluoroleucine: Another fluorinated amino acid with three fluorine atoms attached to the alpha carbon.
Trifluorovaline: A fluorinated analog of valine with similar structural features.
Trifluoropropionic acid: A related compound with a trifluoromethyl group attached to the alpha carbon.
Comparison: Trifluoroalanine is unique due to its specific structural configuration and the presence of three fluorine atoms, which impart distinct chemical and biological properties. Compared to other fluorinated amino acids, this compound exhibits higher stability and reactivity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C3H4F3NO2 |
|---|---|
Peso molecular |
143.06 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |
Clave InChI |
HMJQKIDUCWWIBW-SFOWXEAESA-N |
SMILES isomérico |
[C@H](C(=O)O)(C(F)(F)F)N |
SMILES canónico |
C(C(=O)O)(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)

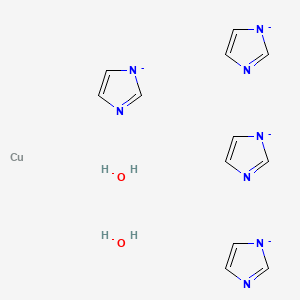
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
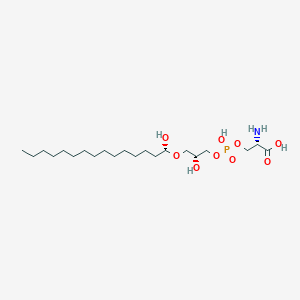
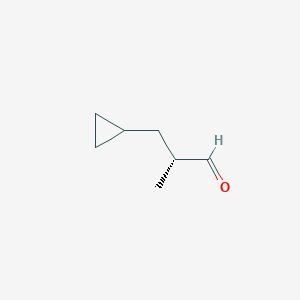
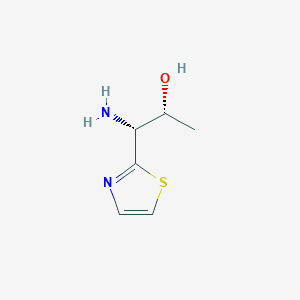
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

